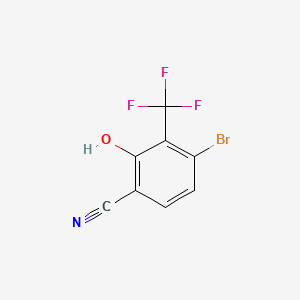

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile

CAS No.:

Cat. No.: VC13771862

Molecular Formula: C8H3BrF3NO

Molecular Weight: 266.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3BrF3NO |

|---|---|

| Molecular Weight | 266.01 g/mol |

| IUPAC Name | 4-bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile |

| Standard InChI | InChI=1S/C8H3BrF3NO/c9-5-2-1-4(3-13)7(14)6(5)8(10,11)12/h1-2,14H |

| Standard InChI Key | KWBFIXQUTLKHHT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C#N)O)C(F)(F)F)Br |

| Canonical SMILES | C1=CC(=C(C(=C1C#N)O)C(F)(F)F)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a benzene ring substituted at the 2-, 3-, and 4-positions with hydroxyl (-OH), trifluoromethyl (-CF₃), and bromine (-Br) groups, respectively, while the nitrile (-CN) occupies the 1-position (Figure 1). This arrangement creates a sterically and electronically diverse framework:

-

Bromine: A heavy halogen atom that enhances electrophilic substitution reactivity.

-

Trifluoromethyl: A strong electron-withdrawing group that increases the ring’s electrophilicity and lipophilicity.

-

Hydroxyl: A polar group capable of hydrogen bonding and metal coordination.

-

Nitrile: A functional group that facilitates nucleophilic additions and cyclization reactions.

Table 1: Key Structural Features and Comparisons with Analogues

The positional isomerism of bromine significantly alters reactivity. For instance, 4-bromo substitution directs electrophilic attacks to the ortho and para positions relative to the nitrile group, whereas 5-bromo analogues exhibit distinct regioselectivity .

Spectroscopic Properties

-

IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N stretch), 3300 cm⁻¹ (-OH stretch), and 1100–1200 cm⁻¹ (C-F stretches).

-

NMR:

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions starting from 3-methylphenol, as outlined in Patent CN109053443A :

-

Esterification: 3-Methylphenol reacts with acetic anhydride to form 3-methylphenyl acetate.

-

Chlorination: Treatment with sulfonic acid chloride introduces chloromethyl groups.

-

Hydrolysis: Reaction with methenamine and acid yields 3-hydroxybenzaldehyde.

-

Bromination: Electrophilic bromination using Br₂ in CH₂Cl₂ at 0°C introduces the bromine atom.

-

Condensation: Reaction with 4-fluorobenzonitrile in dimethylacetamide forms the final product .

Table 2: Optimized Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Bromination | Br₂, CH₂Cl₂, 0°C, N₂ atmosphere | 85% | ≥98% |

| Condensation | 4-Fluorobenzonitrile, K₂CO₃, 60–70°C, 2 hrs | 78% | ≥99% |

Challenges and Optimization

-

Bromination Selectivity: Excess bromine or elevated temperatures lead to di-brominated byproducts. Controlled addition at low temperatures mitigates this .

-

Purity Enhancement: Recrystallization from toluene or isopropanol removes residual impurities .

Chemical Reactivity and Applications

Reactivity Profile

-

Nucleophilic Substitution: The bromine atom is susceptible to displacement by amines, alkoxides, or thiols.

-

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions .

-

Metal Coordination: The hydroxyl and nitrile groups enable chelation with transition metals, useful in catalysis.

Pharmaceutical Applications

-

Enzyme Inhibition: Analogues with similar trifluoromethyl-substituted benzonitriles show inhibitory activity against HIV integrase and cytochrome P450 enzymes .

-

Drug Intermediate: Serves as a precursor for antitumor and antiviral agents, leveraging its ability to stabilize metabolic intermediates .

Material Science

-

Liquid Crystals: The trifluoromethyl group enhances thermal stability and dielectric anisotropy in display technologies.

-

Polymer Additives: Improves UV resistance and flame retardancy in polyesters and epoxies.

| Parameter | Value |

|---|---|

| Occupational Exposure Limit | ≤0.01 mg/m³ |

| Recommended Ventilation | 4–10 m/s at extraction points |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume